Glycolaldehyde phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxoethyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c3-1-2-7-8(4,5)6/h1H,2H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAQVYAXNBXMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007244 | |
| Record name | 2-(Phosphonooxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-55-3 | |
| Record name | 2-(Phosphonooxy)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycolaldehyde phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phosphonooxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical and Metabolic Roles of Glycolaldehyde Phosphate
Participation in Glycolysis and Related Metabolic Pathways
While not a direct intermediate in the canonical Embden-Meyerhof-Parnas pathway of glycolysis, glycolaldehyde (B1209225) phosphate (B84403) participates in alternative glycolytic routes and is structurally related to the core triose phosphates.
Glycolaldehyde Phosphate as a Key Intermediate in Triose Phosphate Interconversion
The core of glycolysis involves the interconversion of two triose phosphate isomers: D-glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). ebi.ac.ukwikipedia.org This reaction is efficiently catalyzed by the enzyme triosephosphate isomerase (TIM). ebi.ac.ukwikipedia.orguniprot.org TIM is considered a catalytically perfect enzyme, meaning its rate is limited only by the diffusion of its substrates. wikipedia.orgnih.gov The mechanism involves the formation of an enediol intermediate. wikipedia.org While this compound itself is not the primary substrate, its unphosphorylated form, glycolaldehyde, can be isomerized in a similar fashion, highlighting the fundamental nature of this chemical transformation in carbohydrate metabolism.
Involvement in Alternate Glycolysis Pathways via Ketolase Activity
Glycolaldehyde can be formed through the action of a ketolase on fructose (B13574) 1,6-bisphosphate, representing a step in an alternate glycolysis pathway. wikipedia.orghmdb.ca This compound, once formed, can be phosphorylated to this compound. Furthermore, the Dahms pathway, an alternative route for pentose (B10789219) utilization, generates glycolaldehyde and pyruvate (B1213749) as its final products. plos.org The glycolaldehyde can then be channeled into other metabolic routes, including pathways that eventually intersect with glycolysis. plos.org
Role in the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic route for generating NADPH and producing precursors for nucleotide synthesis. This compound is a key player in the non-oxidative phase of this pathway, facilitated by the enzyme transketolase.
This compound in Transketolase Reactions
Transketolase is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon unit, specifically an "activated glycolaldehyde" moiety, from a ketose donor to an aldose acceptor. nih.govub.edu This two-carbon fragment is glycolaldehyde bound to the ThDP cofactor. basicmedicalkey.com The enzyme is responsible for two distinct reactions within the non-oxidative PPP, making it a critical link in the interconversion of sugar phosphates. nih.gov
The general reaction catalyzed by transketolase can be summarized as: Ketose-n-phosphate + Aldose-m-phosphate ⇌ Aldose-(n-2)-phosphate + Ketose-(m+2)-phosphate
Table 1: Key Transketolase Reactions in the Pentose Phosphate Pathway
| Donor Substrate (Ketose) | Acceptor Substrate (Aldose) | Product 1 (Aldose) | Product 2 (Ketose) | Reference |
| Xylulose 5-phosphate | Ribose 5-phosphate | Glyceraldehyde 3-phosphate | Sedoheptulose (B1238255) 7-phosphate | nih.govbasicmedicalkey.com |
| Xylulose 5-phosphate | Erythrose 4-phosphate | Glyceraldehyde 3-phosphate | Fructose 6-phosphate | basicmedicalkey.com |
| Fructose 6-phosphate | Glyceraldehyde 3-phosphate | Erythrose 4-phosphate | Xylulose 5-phosphate | nih.govvaia.com |
| Sedoheptulose 7-phosphate | Glyceraldehyde 3-phosphate | Ribose 5-phosphate | Xylulose 5-phosphate | nih.gov |
Contributions to Ribose-5-Phosphate and Xylulose-5-Phosphate Synthesis
The reactions catalyzed by transketolase are central to the synthesis and regeneration of key pentose phosphates. By transferring the glycolaldehyde unit, transketolase directly produces glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate from xylulose 5-phosphate and ribose 5-phosphate. nih.govreactome.org These products can then be further converted by another enzyme, transaldolase.
Crucially, the reversibility of the transketolase reactions allows the pathway to adapt to the cell's metabolic needs. For instance, when nucleotide synthesis is required, the pathway can be directed towards the production of ribose 5-phosphate. Conversely, when the cell needs to metabolize excess pentoses, transketolase facilitates their conversion into glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate. nih.gov The interconversion between ribulose 5-phosphate, xylulose 5-phosphate (catalyzed by ribulose 5-phosphate 3-epimerase), and ribose 5-phosphate (catalyzed by ribose 5-phosphate isomerase) sets the stage for these transketolase-mediated carbon-shuffling reactions. nih.govnih.gov
This compound in Biosynthetic Pathways
Beyond its role in central carbon metabolism, glycolaldehyde and its phosphorylated form are involved in several specialized biosynthetic pathways.
In some microorganisms, such as Sinorhizobium meliloti, glycolaldehyde is a precursor in a pathway for the biosynthesis of vitamin B6. asm.org This pathway involves the conversion of glycolaldehyde to D-erythrose 4-phosphate, which is then transformed into 4-phosphohydroxy-L-threonine (4PHT), a key intermediate in vitamin B6 synthesis. asm.org
Furthermore, synthetic biology efforts have harnessed glycolaldehyde as a building block. Researchers have constructed synthetic metabolic pathways to produce valuable chemicals. For example, a synthetic pathway has been designed to convert glycolaldehyde into acetyl-CoA, a central metabolite for numerous biosynthetic processes. nih.govfrontiersin.org This was achieved by repurposing a phosphoketolase to convert glycolaldehyde into acetyl-phosphate. nih.gov Other synthetic routes use glycolaldehyde as a key intermediate for the production of ethylene (B1197577) glycol. mdpi.com
Contribution to Pyridoxal-5-Phosphate Synthesis
Glycolaldehyde is a recognized precursor to pyridoxal-5-phosphate (PLP), the active form of vitamin B6, in various organisms, including Escherichia coli. rsc.orgnih.gov PLP is a vital coenzyme for over 140 distinct enzymatic reactions, underscoring the importance of its biosynthetic pathways. wikipedia.org While many studies focus on the incorporation of unphosphorylated glycolaldehyde, its phosphorylated form is implicated in specific biosynthetic routes.
In E. coli, PLP synthesis can occur through pathways that are either dependent or independent of deoxyxylulose 5-phosphate (DXP). The DXP-independent pathway involves the enzyme PLP synthase, which condenses ribulose 5-phosphate, glyceraldehyde-3-phosphate, and ammonia (B1221849) to form PLP. wikipedia.org
However, alternative or "serendipitous" pathways have been discovered that can bypass blocks in the primary PLP synthesis route. embopress.orgnih.gov One such pathway diverts intermediates from serine biosynthesis to generate PLP. embopress.org In this context, glycolaldehyde, formed from the decarboxylation of 3-hydroxypyruvate, serves as a key intermediate. embopress.org This glycolaldehyde then condenses with glycine (B1666218) to form 4-hydroxy-L-threonine, which is subsequently phosphorylated to yield an intermediate in the main PLP synthesis pathway. embopress.org The initial steps of this salvage pathway highlight the metabolic connection between amino acid metabolism and vitamin cofactor synthesis.
Research using carbon-labeled glycolaldehyde has definitively shown its direct incorporation into the PLP molecule in E. coli auxotrophs, with the two-carbon unit of glycolaldehyde forming the C(5)–C(5′) portion of the vitamin. rsc.orgnih.gov
Precursor Role in Serine Family Amino Acid Biosynthesis
This compound is positioned at a metabolic crossroads that connects it to the biosynthesis of the serine family of amino acids, which includes serine, glycine, and cysteine. plos.orgnih.gov The carbon skeleton of these amino acids originates from the glycolytic intermediate 3-phosphoglycerate (B1209933). annualreviews.org
Metabolic network analysis reveals that glycolaldehyde can be converted into intermediates that feed into this family of amino acids. plos.orgnih.govplos.org Specifically, glycolaldehyde can be oxidized to glyoxylate (B1226380), which can then undergo amination to form glycine. plos.orgnih.gov Glycine, in turn, can be converted to serine. The serine biosynthetic pathway is a major hub, providing not only amino acids for protein synthesis but also one-carbon units for the synthesis of purines, thymine, and methionine. annualreviews.org The ability to generate these amino acids from a simple two-carbon aldehyde underscores the metabolic versatility of compounds like this compound.
Formation of C4 Intermediates of the Krebs Cycle
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. wikipedia.orgsavemyexams.com The cycle also provides essential precursors for the biosynthesis of amino acids and other molecules. wikipedia.org this compound can contribute to the pool of Krebs cycle intermediates, particularly the four-carbon (C4) compounds like succinate, fumarate, malate, and oxaloacetate.
This connection is primarily established through the conversion of glycolaldehyde to glyoxylate. plos.orgnih.govplos.org Glyoxylate can then enter the glyoxylate shunt, a variation of the Krebs cycle found in some organisms, which allows for the net synthesis of C4 compounds from two-carbon molecules. This process is crucial for replenishing Krebs cycle intermediates that are withdrawn for biosynthetic purposes (anaplerotic reactions).
Generation of Phosphoglycerate in Metabolic Networks
This compound can be channeled into the central glycolytic pathway through its conversion to phosphoglycerate. plos.orgnih.gov This links the metabolism of two-carbon compounds directly with one of the most conserved and fundamental pathways for energy production and biosynthesis. researchgate.net The entry point is typically 3-phosphoglycerate (3-PGA), a key intermediate in both glycolysis and the Calvin-Benson-Bassham cycle. researchgate.netlibretexts.org The conversion of glycolaldehyde to phosphoglycerate allows its carbon atoms to be utilized for either energy generation (via the lower part of glycolysis and the Krebs cycle) or the synthesis of a wide array of biomolecules that branch off from the glycolytic pathway. plos.orgnih.gov
This compound as a Metabolic Perturbant and Probe
Due to its chemical reactivity and structural similarity to other metabolic intermediates, glycolaldehyde and its phosphorylated form can act as inhibitors or probes to study metabolic fluxes and regulatory mechanisms.
Effects on Photosynthetic Pathways: Inhibition of the Calvin-Benson-Bassham Cycle
Glycolaldehyde is widely used as a specific inhibitor of photosynthesis, targeting the Calvin-Benson-Bassham (CBB) cycle. researchgate.netoup.comnih.gov The primary target of this inhibition is the enzyme phosphoribulokinase. researchgate.netoup.com This enzyme catalyzes the ATP-dependent phosphorylation of ribulose-5-phosphate to ribulose-1,5-bisphosphate, the CO2-acceptor molecule that initiates the cycle. mdpi.comsemanticscholar.org
By inhibiting phosphoribulokinase, glycolaldehyde effectively blocks the regeneration phase of the CBB cycle, leading to a significant reduction in the rate of CO2 fixation. researchgate.netresearchgate.net This inhibitory effect has been demonstrated in various photosynthetic organisms, including the cyanobacterium Synechocystis sp. PCC 6803, where glycolaldehyde significantly inhibits growth and the metabolic flux through the CBB cycle. oup.comnih.gov This specific inhibition makes glycolaldehyde a valuable tool for investigating the regulation of photosynthesis and its interplay with other metabolic pathways.
| Metabolic Pathway | Enzyme/Process Targeted by Glycolaldehyde | Observed Effect | References |
| Calvin-Benson-Bassham Cycle | Phosphoribulokinase | Inhibition of CO2 fixation and metabolic flux | researchgate.netresearchgate.netoup.com |
| Photosystem II | D1 Protein Synthesis | Inhibition (indirectly, by limiting 3-PGA supply) | researchgate.net |
Differential Impact on Pentose Phosphate Pathway Flux
The pentose phosphate pathway (PPP) is a central metabolic route that runs parallel to glycolysis and is critical for generating NADPH (for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis. mdpi.com The PPP has an oxidative branch and a non-oxidative branch, the latter of which shares several intermediates and enzymes with the CBB cycle. mdpi.comsemanticscholar.org
Interestingly, studies on Synechocystis sp. PCC 6803 have shown that while glycolaldehyde significantly inhibits the CBB cycle, it does so without causing a corresponding decrease in the flux through the pentose phosphate pathway. researchgate.netoup.comnih.gov This finding is significant because under other conditions that limit the CBB cycle, such as low light, cyanobacteria often increase the flux through the oxidative PPP to compensate for the reduced production of NADPH from photosynthesis. oup.com The fact that glycolaldehyde does not suppress the PPP flux suggests that its inhibitory effect is specific to the CBB cycle and does not create a general state of NADPH deficiency that would necessitate a compensatory upregulation of the PPP. oup.com This differential effect allows researchers to use glycolaldehyde to uncouple the CBB cycle from the PPP and study their independent regulation and contributions to cellular metabolism.
| Condition | Effect on Calvin-Benson-Bassham Cycle Flux | Effect on Pentose Phosphate Pathway Flux | References |
| Addition of Glycolaldehyde | Significantly Decreased | No Decrease Observed | researchgate.netoup.comnih.gov |
| Light Limitation (for comparison) | Decreased | Increased (compensatory) | oup.com |
Prebiotic Chemistry and Origins of Life Research Involving Glycolaldehyde Phosphate
Theoretical Frameworks for Glycolaldehyde (B1209225) Phosphate’s Role in Abiogenesis
Glycolaldehyde phosphate (B84403) is central to several theoretical frameworks concerning the origin of life, primarily due to its status as a precursor to key biological molecules. Scientists hypothesize that its formation was a critical step in the transition from simple, non-living matter to the complex organic compounds necessary for life. nih.gov The presence of the phosphate group is considered crucial, as it provides a handle for phosphorylation, a fundamental process in modern biochemistry for energy transfer and molecular activation. nih.gov
The "RNA world" hypothesis, which posits that RNA was the primary form of genetic material before DNA, relies on the availability of ribonucleotides. Glycolaldehyde phosphate is a plausible precursor to ribose-5-phosphate, the sugar backbone of RNA. Its formation and subsequent reactions represent a potential pathway to the abiotic synthesis of the building blocks of RNA. The phosphorylation of simple sugars like glycolaldehyde is thought to have been a key step in their stabilization and subsequent transformation into more complex carbohydrates.
Furthermore, theoretical models suggest that this compound could have been a key player in the emergence of metabolic pathways. Its structure is reminiscent of intermediates in fundamental metabolic processes like glycolysis and the pentose (B10789219) phosphate pathway. This has led to the "metabolism-first" hypothesis, which suggests that self-sustaining networks of chemical reactions may have preceded the emergence of self-replicating molecules. In this context, the abiotic formation and reactions of this compound could represent a rudimentary form of a protometabolic pathway.
Abiotic Formation Pathways of this compound Under Early Earth Conditions
The plausibility of this compound's role in abiogenesis is contingent on its formation under the conditions of the primitive Earth. Researchers have investigated several abiotic pathways through which this crucial molecule could have arisen from simpler precursors.
Phosphorylation of Glycolaldehyde: Amidotriphosphate and Divalent Metal Catalysis
One of the primary proposed routes to this compound is the direct phosphorylation of glycolaldehyde. However, the phosphorylation of organic compounds in aqueous environments is a thermodynamically challenging process. Prebiotic chemists have explored various activating agents and catalysts that could have facilitated this reaction on the early Earth.
Amidotriphosphate (AmTP) has been identified as a potent phosphorylating agent under plausible prebiotic conditions. researchgate.net Experiments have demonstrated that AmTP can efficiently phosphorylate glycolaldehyde to yield this compound in aqueous solutions. researchgate.net This reaction is significant as it provides a pathway for the formation of a phosphorylated sugar from a simple C2 aldehyde.
The presence of divalent metal ions, such as Mg²⁺ and Ca²⁺, which were likely abundant in early terrestrial water bodies, has also been shown to catalyze phosphorylation reactions. These metal ions can coordinate to both the phosphate donor and the hydroxyl group of glycolaldehyde, facilitating the transfer of the phosphate group. While direct evidence for divalent metal catalysis in the specific phosphorylation of glycolaldehyde to this compound is a subject of ongoing research, their role in prebiotic phosphorylation in general is well-established.
Table 1: Investigated Phosphorylating Agents and Catalysts for Glycolaldehyde
| Phosphorylating Agent/Catalyst | Experimental Conditions | Outcome |
| Amidotriphosphate (AmTP) | Aqueous solution | Efficient formation of this compound researchgate.net |
| Divalent Metal Ions (e.g., Mg²⁺, Ca²⁺) | Aqueous solution | General catalytic role in prebiotic phosphorylation |
Condensation Reactions with Formaldehyde (B43269) and Glyceraldehyde
This compound can also be formed through condensation reactions involving smaller, more fundamental prebiotic molecules. The formose reaction, the base-catalyzed condensation of formaldehyde, is a well-known pathway for the formation of a variety of sugars, including glycolaldehyde. researchgate.net Once formed, glycolaldehyde could then be phosphorylated through the mechanisms described above.
Furthermore, condensation reactions involving glyceraldehyde, a three-carbon sugar, have been proposed. In the presence of phosphate, glyceraldehyde can react with formaldehyde to produce a mixture of phosphorylated sugars, including precursors to this compound. These reactions highlight the interconnectedness of prebiotic chemical networks, where the products of one reaction can serve as the starting materials for another, leading to the gradual buildup of molecular complexity.
Mineral Catalysis in Prebiotic Sugar-Phosphate Formation (e.g., Layered Double Hydroxide (B78521) Clays)
The surfaces of minerals are thought to have played a crucial role in prebiotic chemistry by concentrating reactants and catalyzing reactions. Layered double hydroxide (LDH) clays (B1170129), in particular, have emerged as promising catalysts for the formation of sugar phosphates.
LDHs consist of positively charged layers of metal hydroxides with interlayer anions. These clays can adsorb and concentrate negatively charged phosphate ions and organic molecules like glycolaldehyde from dilute aqueous solutions. Within the confined interlayer spaces of LDH clays, the proximity of the reactants facilitates their reaction. Research has shown that LDH clays can catalyze the formation of a mixture of sugar diphosphates from smaller aldehyde phosphates under conditions considered plausible for the early Earth. This mineral-catalyzed pathway provides a compelling model for the synthesis of this compound and other essential sugar phosphates in a prebiotic setting.
Table 2: Mineral Catalysis in Sugar-Phosphate Formation
| Mineral Catalyst | Proposed Mechanism | Significance |
| Layered Double Hydroxide (LDH) Clays | Adsorption and concentration of reactants within interlayer spaces, facilitating condensation reactions. | Provides a plausible route for the formation of sugar phosphates from dilute solutions on the early Earth. |
Formation from Oxiranecarbonitrile and Inorganic Phosphate
The formation of this compound from oxiranecarbonitrile and inorganic phosphate is a hypothesized pathway in prebiotic chemistry. However, based on currently available research, this specific route is not as extensively documented in the scientific literature compared to other formation pathways of this compound. Further experimental investigation is required to validate the plausibility and efficiency of this reaction under prebiotic conditions.
This compound in Prebiotic Sugar Synthesis and the Formose Reaction
This compound is not only a product of prebiotic synthesis but also a key reactant in the formation of larger, more complex sugars. Its presence in the prebiotic inventory would have significantly influenced the course of the formose reaction.
The formose reaction, when initiated with formaldehyde alone, produces a complex and largely intractable mixture of sugars. However, the introduction of glycolaldehyde or this compound as a co-reactant can channel the reaction towards the formation of specific and biologically relevant sugars, such as pentoses, including ribose.
The phosphate group in this compound plays a crucial role in directing these reactions. It can influence the regioselectivity of aldol (B89426) additions and prevent the formation of branched-chain sugars, leading to a higher yield of linear aldoses which are the building blocks of nucleic acids. Research has shown that the reaction of this compound with formaldehyde can produce a mixture of phosphorylated C5 and C6 sugars. This demonstrates a plausible prebiotic route to the selective synthesis of the sugar components of the first genetic polymers.
The autocatalytic nature of the formose reaction, where glycolaldehyde acts as a catalyst for its own formation from formaldehyde, is a key feature. researchgate.net The presence of this compound could have initiated and sustained such autocatalytic cycles, leading to the amplification of simple sugars on the early Earth.
Linkages to Prebiotic Nucleotide and Nucleic Acid Formation
The formation of nucleotides is a critical step in the origin of life, and this compound is implicated as a central starting material for the synthesis of the sugar components of these vital molecules. Its reactions pave a potential pathway from simple C2 molecules to the pentose sugars required for nucleic acids.
A significant breakthrough in prebiotic chemistry was the demonstration that this compound can react with glyceraldehyde-2-phosphate to form pentose-2,4-diphosphates, with ribose-2,4-diphosphate being a principal product. This aldol condensation reaction represents a plausible, non-enzymatic route to the sugar backbone of proto-nucleic acids.
Work by Albert Eschenmoser and his group also highlighted a pathway where formaldehyde and this compound, in the presence of a catalytic base, could lead to the formation of racemic ribose-2,4-diphosphate among other phosphorylated sugars. nih.gov This research demonstrated that a mixture of pentose diphosphates could be generated under prebiotic conditions, providing a pool of potential precursors for nucleic acid assembly.
Table 1: Formation of Pentose Diphosphates from this compound
| Reactants | Catalyst/Conditions | Key Products | Reported Yield |
|---|---|---|---|
| This compound, Glyceraldehyde-2-phosphate | Mixed valence double layer hydroxide (LDH) minerals | Racemic pentose-2,4-biphosphates | Up to 48% (total pentoses) |
| This compound, Glyceraldehyde phosphate | Mixed valence double layer hydroxide (LDH) minerals | Ribose-2,4-diphosphate | ~12% |
The synthesis of pyrimidine (B1678525) ribonucleotides is another area where this compound plays a crucial, albeit indirect, role. In de novo biosynthetic pathways, the pyrimidine ring is typically synthesized first and then attached to an activated ribose phosphate. davuniversity.orglibretexts.orgreactome.org Prebiotic scenarios have been proposed that mirror this logic, relying on the formation of ribose from simpler precursors like glycolaldehyde.
A prominent pathway, developed by John Sutherland and colleagues, demonstrates how pyrimidine ribonucleotide precursors can be synthesized in a way that circumvents the difficult step of glycosidic bond formation between a pre-formed sugar and a nucleobase. This pathway starts with glycolaldehyde and cyanamide (B42294), which react to form 2-aminooxazole. rsc.org This intermediate is a key building block that can then react with glyceraldehyde and phosphate to ultimately form pyrimidine ribonucleotides. The autocatalytic formose reaction, which produces glycolaldehyde from formaldehyde, can fuel this process by providing a continuous supply of the necessary C2 sugar. rsc.org The reaction of cyanamide with glycolaldehyde derived from the formose reaction leads to the production of 2-aminooxazole, which is a crucial intermediate in this non-enzymatic nucleotide synthesis pathway. rsc.org
Catalytic Roles of Simple Molecules in this compound Chemistry
The efficient synthesis of more complex molecules from this compound under mild, prebiotic conditions likely required the aid of simple catalysts. Research has identified several plausible prebiotic molecules, such as amino acids and inorganic phosphate itself, that can significantly accelerate key reactions.
Amino acids, readily formed under simulated prebiotic conditions, have been shown to be effective catalysts for reactions involving glycolaldehyde and its phosphorylated form. They can catalyze the formation of sugars from formaldehyde and glycolaldehyde. nih.gov
Specifically, the amino acid proline, in conjunction with phosphate, has been found to promote a near-quantitative aldol reaction between this compound and formaldehyde. researchgate.net This reaction yields glyceraldehyde-2-phosphate, the necessary C3 partner for the subsequent formation of pentose diphosphates. This co-catalytic system is significant as it operates efficiently in neutral water, a plausible prebiotic environment. researchgate.net Other primary amines and amino acids, such as alanine, also demonstrate catalytic activity, enhancing the rate of triose synthesis from C1 and C2 aldehydes. nih.gov The mechanism of catalysis often involves the formation of an enamine intermediate, which is more nucleophilic than the enolate formed under simple base catalysis.
Table 2: Amino Acid Catalysis in this compound Reactions
| Reactants | Catalyst System | Reaction Type | Significance |
|---|---|---|---|
| This compound, Formaldehyde | Proline and Phosphate | Aldol reaction | Near-quantitative formation of glyceraldehyde-2-phosphate at neutral pH researchgate.net |
Inorganic phosphate is not just a structural component of this compound but also plays a crucial catalytic role in its subsequent reactions. The phosphate moiety can act as a general acid-base catalyst, facilitating proton transfer steps that are essential for many organic reactions, including aldol additions and isomerizations.
In the proline-catalyzed aldol reaction between this compound and formaldehyde, phosphate is an essential co-catalyst. researchgate.net It is believed to facilitate the proton transfers necessary for the reaction to proceed efficiently at neutral pH. Furthermore, the phosphorylation of glycolaldehyde itself is a critical prerequisite. Studies have shown that reagents like amidotriphosphate can phosphorylate glycolaldehyde in nearly quantitative yields in aqueous solutions at near-neutral pH, highlighting a robust mechanism for the formation of the key reactant. nih.gov The presence of a phosphate group on the sugar substrates is thought to be crucial for directing subsequent reactions and stabilizing intermediates, contributing to the selective formation of biologically relevant molecules like ribose.
Biosynthesis and Engineered Production of Glycolaldehyde Phosphate
Natural Enzymatic Biosynthesis Pathways
Glycolaldehyde (B1209225) phosphate (B84403) is synthesized in organisms through several enzymatic pathways, often as an intermediate in central carbon metabolism or specialized catabolic routes.
While the canonical glycolytic pathway involves the cleavage of fructose (B13574) 1,6-bisphosphate by aldolase (B8822740) into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, alternative enzymatic activities can lead to the formation of two-carbon intermediates. The term "ketolase" can refer to phosphoketolases, which are key enzymes in the phosphoketolase pathway, a central metabolic route in some bacteria, such as Bifidobacterium.
Fructose-6-phosphate (B1210287) phosphoketolase (F6PPK), a thiamine (B1217682) diphosphate-dependent enzyme, cleaves fructose 6-phosphate into erythrose 4-phosphate and acetyl phosphate. Although this reaction does not directly yield glycolaldehyde phosphate from fructose 1,6-bisphosphate, it represents a key ketolase-mediated cleavage of a fructose phosphate ester that generates a two-carbon compound (acetyl phosphate), illustrating a mechanism for C2 compound formation from hexose (B10828440) phosphates.
| Enzyme | Substrate | Products | Organism Example |
| Fructose-6-phosphate phosphoketolase (F6PPK) | Fructose 6-phosphate | Erythrose 4-phosphate + Acetyl phosphate | Bifidobacterium species |
The pentose (B10789219) phosphate pathway (PPP) is a crucial metabolic route for the generation of NADPH and the synthesis of pentose sugars. A key enzyme in the non-oxidative branch of the PPP is transketolase. This enzyme catalyzes the transfer of a two-carbon unit, specifically an "activated glycolaldehyde," from a ketose donor to an aldose acceptor. This activated glycolaldehyde is covalently bound to the cofactor thiamine pyrophosphate (TPP).
The reactions catalyzed by transketolase include:
Xylulose 5-phosphate + Ribose 5-phosphate ⇌ Sedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphate
Xylulose 5-phosphate + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate
In these reactions, the two-carbon fragment transferred from xylulose 5-phosphate is the glycolaldehyde unit. While this glycolaldehyde moiety is transiently carried by TPP and not released as a free phosphate ester, the transketolase mechanism is a fundamental example of glycolaldehyde group transfer in central metabolism.
| Enzyme | Donor Substrate | Acceptor Substrate | Products | Cofactor |
| Transketolase | Xylulose 5-phosphate | Ribose 5-phosphate | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Thiamine pyrophosphate (TPP) |
| Transketolase | Xylulose 5-phosphate | Erythrose 4-phosphate | Fructose 6-phosphate + Glyceraldehyde 3-phosphate | Thiamine pyrophosphate (TPP) |
In some organisms, the catabolism of purine (B94841) nucleotides can lead to the formation of glycolaldehyde. The breakdown of purines, such as guanine (B1146940) and adenine, proceeds through xanthine (B1682287) to uric acid. In certain pathways, uric acid can be further degraded to allantoin (B1664786) and then to allantoic acid. Subsequent hydrolysis steps can yield glyoxylate (B1226380) and urea. Glyoxylate can then be converted to glycolaldehyde.
The final step to generate this compound from the glycolaldehyde produced during purine catabolism would necessitate a phosphorylation event, catalyzed by a kinase. While specific glycolaldehyde kinases have been identified, their direct role in phosphorylating glycolaldehyde derived from purine breakdown is not extensively characterized in all organisms. It is possible that non-specific kinase activity contributes to this conversion.
Glycolaldehyde can be formed from 3-hydroxypropionate (B73278) (3HP) through both non-enzymatic and potentially enzymatic pathways. 3HP is a valuable platform chemical that can be produced microbially from various carbon sources, including glycerol (B35011).
Non-Enzymatic Formation: Studies have demonstrated that 3-hydroxypropionate can be non-enzymatically converted to glycolaldehyde under certain conditions. This conversion can also yield other products like glycolic acid and erythrulose (B1219606).
Enzymatic Routes: The biosynthesis of 3HP from glycerol involves a two-step enzymatic process: the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase, followed by the oxidation of 3-HPA to 3HP by an aldehyde dehydrogenase. While this pathway leads to 3HP, the reversibility of these or similar enzymes under different physiological conditions could potentially facilitate the conversion of 3HP to glycolaldehyde. For instance, an aldehyde dehydrogenase could catalyze the reduction of a 3HP derivative to an aldehyde, which could then be further converted. As with other pathways that generate free glycolaldehyde, a subsequent phosphorylation step catalyzed by a kinase would be required to produce this compound.
Synthetic Biology and Metabolic Engineering for this compound Production
The versatility of glycolaldehyde as a C2 building block has made it and its phosphorylated form, this compound, attractive targets for metabolic engineering and synthetic biology. Researchers have designed and implemented novel synthetic pathways in microbial hosts like Escherichia coli to produce valuable chemicals from C2 compounds like ethylene (B1197577) glycol and glycolaldehyde.
The construction of novel pathways for this compound utilization and, by extension, its production, often involves the assembly of enzymes from different native pathways. A common strategy is to use glycolaldehyde as a substrate for an aldolase to form a larger sugar phosphate, which can then enter central metabolism.
One such engineered pathway for the assimilation of glycolaldehyde involves the following steps:
Aldol (B89426) Condensation: An aldolase, such as D-arabinose-5-phosphate aldolase, catalyzes the condensation of glycolaldehyde with glyceraldehyde 3-phosphate (GA3P) to produce D-arabinose 5-phosphate.
Isomerization and Epimerization: The resulting arabinose 5-phosphate is then converted to xylulose 5-phosphate through the sequential action of an isomerase (d-arabinose 5-phosphate isomerase) and an epimerase (d-ribulose 5-phosphate 3-epimerase).
Phosphoketolase Cleavage: A phosphoketolase then cleaves xylulose 5-phosphate into glyceraldehyde 3-phosphate and acetyl phosphate. The acetyl phosphate can then be converted to acetyl-CoA.
This synthetic cycle effectively converts glycolaldehyde into a key metabolic precursor, acetyl-CoA, while regenerating the initial acceptor molecule, GA3P. By reversing certain steps or modifying the enzyme selection, these pathways could be adapted for the net production of this compound. For example, a pathway could be designed to produce a precursor that is then cleaved to yield this compound.
The implementation of these synthetic pathways requires careful consideration of enzyme kinetics, substrate specificity, and cofactor balancing within the host organism. Often, genes for the pathway enzymes are sourced from various organisms and expressed heterologously in a production host like E. coli.
| Step | Reaction | Enzyme Example |
| 1 | Glycolaldehyde + Glyceraldehyde 3-phosphate → D-Arabinose 5-phosphate | D-Arabinose-5-phosphate aldolase |
| 2 | D-Arabinose 5-phosphate → D-Ribulose 5-phosphate | D-Arabinose 5-phosphate isomerase |
| 3 | D-Ribulose 5-phosphate → D-Xylulose 5-phosphate | D-Ribulose 5-phosphate 3-epimerase |
| 4 | D-Xylulose 5-phosphate → Glyceraldehyde 3-phosphate + Acetyl phosphate | Phosphoketolase |
Engineering Microorganisms for this compound Assimilation and Conversion
The assimilation of glycolaldehyde, a key C2 platform chemical, into central metabolism is a critical step for its valorization. While native pathways for glycolaldehyde metabolism exist, they often suffer from low carbon efficiency. Consequently, significant research has focused on engineering microorganisms with synthetic pathways for more efficient assimilation and conversion. These efforts primarily aim to convert glycolaldehyde into key metabolic precursors like acetyl-CoA with maximum carbon conservation.
A prominent strategy involves the implementation of the D-arabinose 5-phosphate (Ara5P)-dependent glycolaldehyde assimilation (GAA) pathway in host organisms such as Escherichia coli. nih.govbiorxiv.org This synthetic route enables the carbon-conserving conversion of glycolaldehyde into acetyl-CoA. nih.gov The pathway commences with the aldol addition of glycolaldehyde to glyceraldehyde 3-phosphate (GA3P), catalyzed by an arabinose 5-phosphate aldolase (FsaA), to produce D-arabinose 5-phosphate (Ara5P). nih.govbiorxiv.org Subsequently, a series of enzymatic reactions involving D-arabinose 5-phosphate isomerase (KdsD) and D-ribulose 5-phosphate epimerase (Rpe) rearranges the carbon backbone to yield D-xylulose 5-phosphate (Xylu5P). nih.gov A phosphoketolase (Pkt) then cleaves Xylu5P, regenerating the GA3P acceptor molecule and releasing acetyl phosphate (AcP). nih.gov Finally, a phosphate acetyltransferase converts AcP to the central metabolic intermediate, acetyl-CoA. nih.gov Using 13C-labeled glycolaldehyde in engineered E. coli, researchers demonstrated that this pathway could contribute up to 16.1% of the acetyl-CoA pool. nih.gov
Another innovative approach is the Synthetic Acetyl-CoA (SACA) pathway. epa.gov This pathway utilizes a repurposed phosphoketolase to directly convert glycolaldehyde into acetyl-phosphate, which is then readily converted to acetyl-CoA. epa.gov The SACA pathway is notable for being ATP-independent, carbon-conserving, and oxygen-insensitive. epa.gov Its feasibility has been demonstrated in vitro, achieving a carbon yield of approximately 50%. epa.gov
Further expanding the repertoire of synthetic routes, the glycolaldehyde-allose 6-phosphate assimilation (GAPA) pathway has been designed and constructed in vitro. frontiersin.org This pathway is based on novel aldol reactions and proceeds via the condensation of glycolaldehyde and D-erythrose 4-phosphate into allose 6-phosphate, achieving a high carbon yield of 94%. frontiersin.org Such pathways, which are often designed with computational tools like flux balance analysis (FBA), represent a paradigm shift in creating efficient and novel one-carbon assimilation routes. frontiersin.org
| Pathway Name | Key Enzymes | Host Organism (if applicable) | Primary Product | Key Features |
|---|---|---|---|---|
| Arabinose 5-Phosphate (Ara5P)-Dependent Glycolaldehyde Assimilation (GAA) | FsaA, KdsD, Rpe, Pkt, Pta | Escherichia coli | Acetyl-CoA | Carbon-conserving, cyclical pathway. nih.govbiorxiv.org |
| Synthetic Acetyl-CoA (SACA) Pathway | Glycolaldehyde synthase, Repurposed Phosphoketolase | in vitro / Escherichia coli | Acetyl-CoA | ATP-independent, oxygen-insensitive, short pathway. epa.gov |
| Glycolaldehyde-Allose 6-Phosphate Assimilation (GAPA) Pathway | Aldolases (DeoC or TalBF178Y/Fsa) | in vitro | Acetyl-CoA (via Acetate) | High carbon yield (94%), independent of energy/reducing equivalents. frontiersin.org |
Enzyme Discovery and Engineering for Glycolaldehyde Precursor Synthesis (e.g., Glycolaldehyde Synthase)
The efficient biocatalytic production of glycolaldehyde is foundational to its use in engineered metabolic pathways. Glycolaldehyde synthase (GALS), a thiamine pyrophosphate (ThDP)-dependent enzyme that catalyzes the condensation of two formaldehyde (B43269) molecules, has been a primary target for protein engineering to improve its catalytic properties for industrial applications. epa.govrsc.org
Initial efforts in engineering GALS focused on enhancing its catalytic activity, which is often limited by low substrate affinity. epa.govrsc.org Through a combination of computational design and experimental screening, researchers have successfully engineered GALS variants with significantly improved performance. epa.govresearchgate.net One study reported a greater than 70-fold improvement in catalytic activity through targeted mutations. epa.gov Another semi-rational design approach, focusing on substrate access tunnel engineering, yielded a GALS variant (GALS-M3) with a 15.97-fold increase in catalytic efficiency (kcat/Km), reaching 153.3 M-1s-1. rsc.org Molecular dynamics simulations suggested that the mutations improved the tunnel's state, thereby enhancing substrate affinity. rsc.org
Beyond GALS, other enzymes have been discovered and engineered for glycolaldehyde synthesis. A thermostable glyoxylate carboligase (EcGCL) from E. coli K-12 was identified and engineered to improve its affinity for formaldehyde. rsc.org By engineering the substrate access tunnel, a variant was created that showed a high substrate affinity of 18 mM and a catalytic efficiency of 5.2 M-1s-1 for the condensation of formaldehyde into glycolaldehyde. rsc.org This engineered enzyme was successfully used in a whole-cell biocatalytic system to produce ethylene glycol from formaldehyde via a glycolaldehyde intermediate. rsc.org The discovery and subsequent engineering of such enzymes are crucial for developing robust and efficient C1-based biomanufacturing processes. nih.govrsc.org
| Enzyme | Source Organism | Engineering Strategy | Key Improvement | Application |
|---|---|---|---|---|
| Glycolaldehyde Synthase (GALS) | Pseudomonas putida | Computational design and targeted mutations | >70-fold increase in catalytic activity. epa.gov | Component of the in vitro Synthetic Acetyl-CoA (SACA) pathway. epa.gov |
| Glycolaldehyde Synthase (GALS) | Not Specified | Semi-rational design (tunnel engineering) | 15.97-fold increase in catalytic efficiency (153.3 M-1s-1). rsc.org | Whole-cell biocatalysis for ethylene glycol production from formaldehyde. rsc.org |
| Glyoxylate Carboligase (EcGCL) | Escherichia coli K-12 | Engineering of substrate access tunnel | High substrate affinity (18 mM) and catalytic efficiency (5.2 M-1s-1). rsc.org | Whole-cell biotransformation of formaldehyde to ethylene glycol. rsc.org |
Conversion of Non-Canonical Substrates (e.g., Ethylene Glycol, Xylose)
The production of this compound relies on the availability of its precursor, glycolaldehyde. Engineering microorganisms to produce glycolaldehyde from non-canonical, renewable feedstocks like ethylene glycol and xylose is a key strategy for sustainable bioproduction.
Ethylene Glycol Conversion
Ethylene glycol (EG), which can be derived from plastic waste or CO2, is an attractive substrate for microbial conversion. nih.gov Aerobic metabolic pathways for EG assimilation universally proceed through the initial oxidation of EG to form glycolaldehyde. biorxiv.orgnih.gov In E. coli, this conversion can be mediated by the native NAD+-dependent propanediol (B1597323) oxidoreductase (FucO), which exhibits promiscuous activity towards EG. biorxiv.org Other enzymatic systems, such as those using alcohol oxidase and catalase, have also been developed for the efficient conversion of EG to glycolaldehyde, achieving concentrations as high as 0.97 M from a 1.0 M EG solution. nih.gov The resulting glycolaldehyde can then be channeled into synthetic assimilation pathways to produce value-added chemicals. nih.gov
Xylose Conversion
Xylose, the second most abundant sugar in lignocellulosic biomass, represents a valuable and sustainable feedstock. nih.gov Several synthetic pathways have been successfully implemented in E. coli to convert xylose into glycolaldehyde. nih.gov One such pathway involves:
Isomerization of D-xylose to D-xylulose by xylose isomerase. nih.govresearchgate.net
Phosphorylation of D-xylulose to D-xylulose-1-phosphate (X1P) using a kinase. nih.govresearchgate.net
Aldolytic cleavage of X1P by an aldolase to yield glycolaldehyde and dihydroxyacetone phosphate (DHAP). nih.govresearchgate.net
This synthetic route has been used to produce ethylene glycol and glycolic acid from xylose, with glycolaldehyde as the key intermediate. nih.gov
An alternative pathway, originally discovered in Caulobacter crescentus and engineered into E. coli, metabolizes xylose through a series of oxidative steps. nih.govd-nb.info In this route, D-xylose is converted to 2-keto-3-deoxy-d-xylonate, which is then cleaved by an aldolase (YjhH in E. coli) into glycolaldehyde and pyruvate (B1213749). d-nb.infonih.gov This pathway has been optimized to produce glycolate (B3277807) and ethylene glycol, demonstrating the versatility of xylose as a substrate for glycolaldehyde-derived biochemicals. nih.govd-nb.info
| Substrate | Pathway Description | Key Enzymes | Host Organism | Intermediate(s) |
|---|---|---|---|---|
| Ethylene Glycol | Direct oxidation | Propanediol oxidoreductase (FucO) or Alcohol Oxidase | Escherichia coli | Glycolaldehyde. biorxiv.org |
| D-Xylose | Synthetic pathway via Xylulose-1-Phosphate | Xylose isomerase, Xylulose-1-kinase, Xylulose-1-phosphate aldolase | Escherichia coli | D-xylulose, D-xylulose-1-phosphate. nih.govresearchgate.net |
| D-Xylose | Modified Dahms Pathway | Xylose dehydrogenase, Xylonolactonase, Xylonate dehydratase, 2-keto-3-deoxy-d-xylonate aldolase | Escherichia coli, Komagataella phaffii | D-xylonate, 2-keto-3-deoxy-d-xylonate. d-nb.infonih.gov |
Enzymology and Reaction Mechanisms of Glycolaldehyde Phosphate Interconversions
Biochemical Catalytic Mechanisms
The interconversion of glycolaldehyde (B1209225) phosphate (B84403) is a critical juncture in various metabolic pathways, facilitated by a range of enzymes with distinct catalytic mechanisms. These enzymes manipulate the two-carbon sugar phosphate, directing it toward different metabolic fates, from central carbon metabolism to specialized biosynthetic pathways.
Triosephosphate isomerase (TPI or TIM) is a highly efficient and ubiquitous enzyme that plays a central role in glycolysis by catalyzing the reversible isomerization of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). wikipedia.orgnih.gov The enzyme is considered catalytically "perfect" as its reaction rate is only limited by the diffusion of the substrate into the active site. wikipedia.org While its primary role is in the interconversion of triose phosphates, its catalytic machinery can also act on other small phosphorylated aldehydes and ketones.
The mechanism of TPI involves an enediol intermediate. wikipedia.org A key glutamic acid residue (Glu167) acts as the catalytic base, abstracting a proton from the substrate, while a histidine residue (His95) donates a proton to form the enediol intermediate. nih.gov This intermediate is stabilized within the enzyme's active site, which is shielded from the solvent by the closure of a flexible loop (loop-6). nih.gov This loop closure is crucial for preventing the decomposition of the reactive enediol intermediate into toxic methylglyoxal (B44143) and inorganic phosphate. wikipedia.org
Although not its primary substrate, TPI can interact with glycolaldehyde phosphate. The enzyme's active site, designed to accommodate three-carbon sugar phosphates, can also bind the smaller this compound. The same catalytic residues involved in the isomerization of DHAP and G3P can facilitate the conversion of this compound to its corresponding ketose phosphate, dihydroxyacetone, though the efficiency of this reaction is significantly lower than with its natural substrates. The equilibrium of the reaction heavily favors the formation of dihydroxyacetone phosphate. sigmaaldrich.com
Table 1: Key Features of Triosephosphate Isomerase (TPI)
| Feature | Description |
| EC Number | 5.3.1.1 wikipedia.org |
| Reaction | Dihydroxyacetone phosphate <=> D-glyceraldehyde 3-phosphate wikipedia.org |
| Catalytic Mechanism | Formation of an enediol intermediate wikipedia.org |
| Key Active Site Residues | Glu167 (catalytic base), His95 (proton donor) nih.gov |
| Structural Feature | TIM barrel fold with a flexible loop (loop-6) that closes over the active site nih.govebi.ac.uk |
| Efficiency | Catalytically perfect enzyme, limited by substrate diffusion wikipedia.org |
Transketolase (TK) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that plays a crucial role in the pentose (B10789219) phosphate pathway. ub.educore.ac.uk It catalyzes the reversible transfer of a two-carbon glycolaldehyde unit from a ketose donor to an aldose acceptor. ub.edunih.gov This reaction is vital for the production of precursors for nucleotides and aromatic amino acids. nih.gov
The catalytic mechanism of transketolase involves the covalent binding of the glycolaldehyde moiety to the ThDP cofactor. nih.gov The reaction begins with the deprotonation of the C2 atom of the thiazole (B1198619) ring of ThDP, forming a reactive carbanion. core.ac.uk This carbanion then attacks the carbonyl carbon of the ketose substrate, leading to the cleavage of the C-C bond and the release of an aldose product. The two-carbon fragment remains covalently attached to ThDP as an "active glycolaldehyde" intermediate, specifically as α,β-dihydroxyethylthiamine diphosphate (DHEThDP). researchgate.netresearchgate.net This intermediate then transfers the glycolaldehyde unit to an acceptor aldose, regenerating the ThDP cofactor and releasing a new ketose product. nih.gov
In the absence of an aldose acceptor, transketolase can catalyze a one-substrate reaction where a second molecule of the ketose substrate acts as the acceptor. nih.gov Research has shown that in this one-substrate reaction, the initially formed glycolaldehyde unit can be transferred from the thiazole ring to the aminopyrimidine ring of ThDP, allowing a second ketose molecule to bind and react. researchgate.netmdpi.com This highlights the flexibility of the enzyme's catalytic cycle.
Aldolases are a diverse class of enzymes that catalyze aldol (B89426) addition and cleavage reactions, forming or breaking carbon-carbon bonds. nih.gov Several types of aldolases can utilize this compound as a substrate, demonstrating their metabolic versatility.
Deoxyribose-phosphate aldolase (B8822740) (DeoC) : DeoC, a class I aldolase, naturally catalyzes the reversible aldol reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate to form 2-deoxy-D-ribose 5-phosphate. uniprot.org However, DeoC has been shown to exhibit broad substrate specificity. It can catalyze the condensation of glycolaldehyde with D-erythrose 4-phosphate to produce 2R,3R-stereo allose 6-phosphate. nih.govfrontiersin.org This demonstrates the potential of DeoC in synthetic biology for the creation of novel sugar phosphates.
Fructose-bisphosphate Aldolase (FBA) : FBA is a key enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose (B13574) 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). wikipedia.org Like DeoC, FBA is a class I aldolase that utilizes a Schiff base intermediate formed with a conserved lysine (B10760008) residue in the active site. nih.govebi.ac.uk FBA can also utilize glycolaldehyde as a substrate. For instance, it can catalyze the conversion of D-erythrose into two molecules of glycolaldehyde. google.comgoogle.com
Fructose-6-phosphate (B1210287) Aldolase (FSA) : FSA is another aldolase that demonstrates promiscuity towards glycolaldehyde. It can catalyze the self-aldol addition of glycolaldehyde to produce D-threose and also facilitate the cross-aldol reaction of glycolaldehyde with other aldehyde acceptors. researchgate.net This enzyme has been utilized in synthetic pathways for the production of various sugar derivatives. researchgate.net
Table 2: Aldolases Involved in this compound Metabolism
| Enzyme | EC Number | Natural Reaction | Reaction with Glycolaldehyde/Phosphate |
| Deoxyribose-phosphate aldolase (DeoC) | 4.1.2.4 uniprot.org | Acetaldehyde + D-glyceraldehyde 3-phosphate <=> 2-deoxy-D-ribose 5-phosphate uniprot.org | Glycolaldehyde + D-erythrose 4-phosphate -> 2R,3R-stereo allose 6-phosphate nih.govfrontiersin.org |
| Fructose-bisphosphate Aldolase (FBA) | 4.1.2.13 wikipedia.org | Fructose 1,6-bisphosphate <=> DHAP + G3P wikipedia.org | D-erythrose -> 2 Glycolaldehyde google.comgoogle.com |
| Fructose-6-phosphate Aldolase (FSA) | 4.1.2.- | Fructose 6-phosphate <=> Dihydroxyacetone + D-glyceraldehyde 3-phosphate | Glycolaldehyde (self-aldol and cross-aldol reactions) researchgate.net |
Phosphoketolases (PKs) are thiamine diphosphate (ThDP)-dependent enzymes that cleave ketose phosphates into acetyl phosphate and an aldose phosphate. chalmers.se They are central to the phosphoketolase pathway, an alternative to glycolysis found in some bacteria. plos.org PKs can be broadly classified into two types: those that primarily use xylulose 5-phosphate and those that prefer fructose 6-phosphate as a substrate.
The catalytic mechanism of phosphoketolase involves the formation of an "active glycolaldehyde" intermediate covalently bound to the ThDP cofactor, similar to transketolase. researchgate.net This intermediate can then react with inorganic phosphate to produce acetyl phosphate. Interestingly, phosphoketolases can also utilize glycolaldehyde as a substrate, converting it to acetyl phosphate in the presence of phosphate. google.comgoogle.com This functionality has been exploited in the design of synthetic metabolic pathways for the conversion of various carbon sources to acetyl-CoA. plos.org
Research has shown that phosphoketolases from different organisms exhibit varying substrate specificities. For instance, phosphoketolase from Bifidobacterium bifidum has been shown to have activity with glycolaldehyde, dihydroxyacetone, and D-erythrulose. plos.org This broad substrate range makes phosphoketolases valuable tools for metabolic engineering.
While not directly acting on this compound, the enzymes involved in the conversion of glycolate (B3277807) to glycolaldehyde are crucial for pathways that feed into this compound metabolism. A synthetic pathway has been engineered to reduce glycolate to glycolaldehyde, involving a two-step process catalyzed by engineered enzymes. futureagriculture.eu
The first step is the activation of glycolate to glycolyl-CoA, catalyzed by a glycolyl-CoA synthetase (GCS) . This enzyme was engineered from an acetyl-CoA synthetase (EcACS) from E. coli. futureagriculture.eutwistbioscience.com Through computational design and directed evolution, a variant with significantly increased specificity for glycolate over acetate (B1210297) was created. twistbioscience.comresearchgate.net
The second step is the reduction of glycolyl-CoA to glycolaldehyde, catalyzed by a glycolyl-CoA reductase (GCR) . This enzyme was engineered from a propionyl-CoA reductase (PduP) from Rhodopseudomonas palustris. futureagriculture.eutwistbioscience.com The engineered GCR exhibits enhanced selectivity for glycolyl-CoA and utilizes NADPH as the reducing equivalent, favoring the reduction reaction. futureagriculture.eu These engineered enzymes have been successfully used to create synthetic pathways for the conversion of glycolate, a product of photorespiration, into valuable metabolites. nih.gov
Abiotic and Biomimetic Reaction Mechanisms
The formation of glycolaldehyde and its phosphorylated derivatives is also of significant interest in the context of prebiotic chemistry and the origin of life. Abiotic synthesis of sugars, including glycolaldehyde, can occur through the formose reaction, where formaldehyde (B43269) molecules condense in the presence of a catalyst, such as calcium hydroxide (B78521). nii.ac.jp However, the initiation of the formose reaction is slow due to the non-enolizable nature of formaldehyde. nii.ac.jp
The presence of phosphate can significantly influence these prebiotic reactions. Studies have shown that this compound can be formed from glycolaldehyde and a phosphate source, such as amidotriphosphate or diamidophosphate. ucl.ac.uk This phosphorylated glycolaldehyde can then undergo aldol condensations to form tetrose and hexose (B10828440) phosphates. ucl.ac.uk For example, the reaction of glycolaldehyde with glyceraldehyde in the presence of phosphate can lead to the formation of ribose and fructose. researchgate.net
Biomimetic approaches have also been explored to mimic the catalytic activity of enzymes involved in this compound interconversions. For instance, small organic molecules have been designed to act as organocatalysts that can mimic the function of aldolases. Furthermore, the self-assembly of molecules can create microenvironments that facilitate specific chemical reactions, akin to the active sites of enzymes. nih.gov These studies provide insights into how complex biochemical transformations could have arisen from simpler chemical systems.
Intramolecular Phosphate Group Delivery in Glycolaldehyde Phosphorylation
The phosphorylation of glycolaldehyde to form this compound is a significant reaction, particularly in the context of prebiotic chemistry. Research has demonstrated a highly efficient method for this conversion using amidotriphosphate (AmTP) in an aqueous solution. nih.govmdpi.com This process is notable for its high yield and regioselectivity, which is achieved through a mechanism involving the intramolecular delivery of a phosphate group. nih.govmdpi.com
The reaction proceeds effectively at near-neutral pH in the presence of magnesium ions. nih.gov Amidotriphosphate is believed to first form an addition product with the carbonyl group of glycolaldehyde. mdpi.com This intermediate then facilitates the transfer of the terminal phosphate group to the adjacent hydroxyl group within the same molecule. mdpi.com This intramolecular pathway is crucial for the reaction's success. nih.govmdpi.com
Studies have shown that this phosphorylation is robust, proceeding in nearly quantitative yields (76% isolated product) within days at room temperature. nih.gov The reaction can occur even at low concentrations of glycolaldehyde (as low as 30 µM) and the phosphorylating agent (60 µM). nih.govebi.ac.uk In stark contrast, attempts to phosphorylate glycolaldehyde using other common phosphorylating agents like cyclotriphosphate ('trimetaphosphate') under similar conditions were unsuccessful. nih.govebi.ac.ukmdpi.com This highlights the unique efficacy of amidotriphosphate, which is attributed to its ability to engage in this specific intramolecular delivery mechanism. mdpi.com The process showcases a regioselective phosphorylation of the α-hydroxyl group. mdpi.com
| Parameter | Condition | Source |
|---|---|---|
| Phosphorylating Agent | Amidotriphosphate (AmTP) | nih.govmdpi.com |
| Solvent | Aqueous solution | nih.gov |
| pH | Near neutral | nih.gov |
| Catalyst/Co-factor | Magnesium ions (Mg²⁺) | nih.gov |
| Temperature | Room temperature | nih.gov |
| Yield (Isolated Product) | 76% | nih.gov |
Catalytic Effects of Amino Acids and Phosphate on Aldol Condensations
The aldol condensation of this compound is a key carbon-carbon bond-forming reaction. Research has shown that this reaction can be significantly influenced by catalysts such as amino acids and inorganic phosphate, particularly in neutral aqueous environments where the reaction is otherwise negligible. rsc.orgrsc.org
Studies have demonstrated that the amino acid proline, in conjunction with phosphate, can promote a near-quantitative aldol reaction between this compound and formaldehyde at neutral pH. rsc.orgrsc.org While the reaction proceeds in alkaline solution (pH 10.7) without a catalyst, no reaction is observed at neutral pH. rsc.org The presence of proline and phosphate, however, markedly accelerates the reaction under these milder conditions. rsc.org This co-catalytic system highlights the importance of general acid-base catalysis, where phosphate is proposed to act as a general acid-base catalyst, facilitating the reaction at a pH close to its second pKa (7.2). rsc.orgmdpi.com
The role of amino acids extends beyond simple rate acceleration. L-proline, for instance, was found to induce enantioselectivity in the formation of glyceraldehyde-2-phosphate from this compound and formaldehyde, producing an excess of the D-sugar-phosphate (ee = 50%). rsc.org This observation is significant as it mirrors the natural symmetry relationship in biology between L-amino acids and D-sugars. rsc.org Other amino acids and dipeptides have also been shown to catalyze the self-condensation of glycolaldehyde, with varying degrees of stereospecificity. pnas.org For example, dipeptides were found to have a more pronounced asymmetric effect on the formation of erythrose compared to threose. pnas.org
Mineral surfaces have also been shown to catalyze the aldol condensation of this compound. When sorbed into the interlayer of mixed valence double layer hydroxide minerals, this compound condenses to form racemic aldotetrose-2,4-diphosphates and aldohexose-2,4,6-triphosphates even from highly dilute solutions. ebi.ac.ukresearchgate.net
| Reactants | Catalyst(s) | Key Finding | Source |
|---|---|---|---|
| This compound + Formaldehyde | Proline and Phosphate | Near-quantitative reaction at neutral pH. rsc.org | rsc.orgrsc.org |
| This compound + Formaldehyde | L-Proline | Induces enantioselectivity, favoring D-sugar-phosphate formation (50% ee). rsc.org | rsc.org |
| Glycolaldehyde (self-condensation) | Dipeptides (e.g., L-valyl-L-valine) | Asymmetric synthesis of tetroses, primarily affecting erythrose. pnas.org | pnas.orgwikipedia.org |
| This compound (self-condensation) | Mixed valence double layer hydroxide minerals | Condensation to tetrose and hexose diphosphates from dilute solutions. ebi.ac.uk | ebi.ac.ukresearchgate.net |
Considerations of Enzyme Promiscuity and Non-Enzymatic Reactions
The reactivity of this compound and its unphosphorylated precursor, glycolaldehyde, is not limited to well-defined enzymatic pathways. Both non-enzymatic reactions and the promiscuous activity of certain enzymes play a significant role in its interconversions. nih.govmetabolic-economics.de
Non-Enzymatic Reactions
Non-enzymatic reactions are chemical transformations that occur without the guidance of an enzyme. nih.gov In the context of prebiotic chemistry, such reactions are considered fundamental to the origins of metabolic pathways. nih.gov For instance, a phosphonic acid analogue of this compound, phosphonoacetaldehyde, reacts with formaldehyde under mildly basic conditions in a non-enzymatic aldol condensation. nih.gov Furthermore, studies have shown that 3-hydroxy-2-oxopropanoate (3HP) can non-enzymatically convert to glycolaldehyde, glycolic acid, and erythrulose (B1219606) in a phosphate buffer at 37°C. embopress.org This non-enzymatic decarboxylation of 3HP was found to be sufficient to support the synthesis of pyridoxal-5'-phosphate (PLP) in engineered E. coli strains, highlighting the potential physiological relevance of such spontaneous reactions. embopress.org These metabolism-like non-enzymatic interconversions might have been crucial for the early evolution of pathways like glycolysis. nih.gov
Enzyme Promiscuity
Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction other than its primary, physiological one. nih.gov This can involve acting on a different substrate (substrate promiscuity) or catalyzing a different type of chemical transformation (catalytic promiscuity). nih.gov Several aldolases, for example, exhibit promiscuous activity towards glycolaldehyde and its derivatives. D-Fructose-6-phosphate aldolase (FSA) can catalyze not only the self-aldol reaction of glycolaldehyde but also its cross-aldol addition to other aldehydes. researchgate.net Similarly, L-ribulose-5-phosphate 4-epimerase, a class II aldolase, has been shown to slowly catalyze the aldol condensation of dihydroxyacetone and this compound. ebi.ac.uknih.gov This promiscuous activity can sometimes be harnessed for biotechnological applications or can lead to the formation of novel metabolic pathways. nih.gov For example, the low-specificity threonine aldolase (LtaE) in E. coli catalyzes the aldol condensation of glycolaldehyde and glycine (B1666218), initiating an alternative pathway for PLP biosynthesis. nih.gov The existence of these promiscuous activities provides a reservoir of catalytic potential that can be crucial for cellular adaptation and the evolution of new metabolic functions. researchgate.net
| Enzyme | Primary Function | Promiscuous Reaction Involving Glycolaldehyde/Derivatives | Source |
|---|---|---|---|
| D-Fructose-6-phosphate aldolase (FSA) | Cleavage of Fructose-6-phosphate | Catalyzes self- and cross-aldol reactions of glycolaldehyde. | researchgate.net |
| L-ribulose-5-phosphate 4-epimerase | Epimerization of L-ribulose-5-phosphate | Slow aldol condensation of dihydroxyacetone and this compound. | ebi.ac.uknih.gov |
| Threonine aldolase (LtaE) | Low-specificity threonine aldolase | Aldol condensation of glycolaldehyde and glycine. | nih.gov |
Advanced Analytical Methodologies for Glycolaldehyde Phosphate Research
Chromatographic Separation and Detection
Chromatographic techniques are fundamental to the separation of glycolaldehyde (B1209225) phosphate (B84403) from other cellular components, enabling its precise measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification in Aqueous Solutions
Gas chromatography-mass spectrometry (GC-MS) stands out as a powerful tool for the analysis of small, volatile molecules like glycolaldehyde. researchgate.net While direct analysis of phosphorylated compounds like glycolaldehyde phosphate can be challenging due to their low volatility, derivatization techniques can be employed. For the related compound glycolaldehyde, a rapid and accurate GC-MS method has been developed for its quantification in aqueous solutions. researchgate.netrsc.org This method involves a hundred-fold dilution of the sample in acetonitrile, followed by direct liquid injection. rsc.org
The optimized GC-MS method demonstrates high precision and accuracy, with a relatively short run time. rsc.org Key parameters for the analysis of glycolaldehyde are detailed in the table below. While this method was developed for glycolaldehyde, similar principles can be adapted for this compound analysis, likely requiring a derivatization step to increase volatility.
Table 1: Optimized GC-MS Parameters for Glycolaldehyde Analysis
| Parameter | Value |
|---|---|
| Sample Preparation | 100-fold dilution in acetonitrile |
| Injection Volume | 1 µL |
| Initial Oven Temperature | 80 °C |
| Mobile Phase Flow Rate | 2 mL/min |
| Split Ratio | 50:1 |
| Thermal Gradient | 60 °C/min |
| Final Temperature | 220 °C |
| Capillary Stationary Phase | Free-fatty acid polyethylene (B3416737) glycol |
| Run Time | 5.3 min |
| Limit of Detection (LOD) | 0.104 g/L |
This table presents data for glycolaldehyde analysis, which can inform the development of methods for this compound.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-performance liquid chromatography (HPLC) is a versatile technique widely used for the separation and quantification of non-volatile and thermally labile compounds like this compound. nih.govnih.gov For the analysis of related compounds such as glycolaldehyde, HPLC methods often involve pre-column derivatization to enhance detection. researchgate.netresearchgate.net For instance, derivatization with phenylhydrazine (B124118) allows for UV detection of the resulting phenylhydrazone. researchgate.net
In the context of phosphorylated compounds, ion-pair reversed-phase HPLC is a common approach. nih.gov This technique allows for the separation of charged analytes like this compound. The choice of detection method, such as UV absorbance, depends on the specific derivatizing agent used or the inherent properties of the analyte. nih.govresearchgate.net The development of HPLC methods for this compound would focus on optimizing the mobile phase composition, column chemistry, and detector settings to achieve sensitive and reproducible quantification. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) for Intracellular Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of intracellular metabolites, including sugar phosphates like this compound. nih.govresearchgate.netijpsr.com These methods offer high selectivity and sensitivity, allowing for the simultaneous determination of multiple compounds within complex biological extracts. nih.govresearchgate.net
A common strategy for separating negatively charged compounds like sugar phosphates is the use of a volatile ion pair modifier, such as tributylammonium (B8510715) acetate (B1210297) (TBAA), in the mobile phase with a C18 reversed-phase column. nih.govresearchgate.net This approach has been successfully applied to the analysis of metabolites in central carbon metabolism. nih.govresearchgate.net LC-MS/MS methods for related sugar phosphates have demonstrated excellent linearity and low limits of detection, often in the nanomolar range. nih.govresearchgate.netfrontiersin.org The application of such methods to cell extracts has shown high reproducibility, with relative standard deviations typically below 6%. nih.govresearchgate.net
It is crucial to employ chromatographic separation to avoid misinterpretation of data, as in-source fragmentation in the mass spectrometer can generate byproducts with the same mass as common metabolites. nih.gov For instance, hexose-phosphates can fragment to produce triose-phosphates, highlighting the necessity of chromatographic resolution for accurate quantification. nih.gov
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide valuable insights into the structure, dynamics, and concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for both the structural elucidation and quantification of metabolites. uef.finih.gov In aqueous solutions, glycolaldehyde and its phosphorylated form exist in a complex equilibrium between monomeric, dimeric, and hydrated forms. researchgate.netresearchgate.net ¹H and ¹³C NMR have been instrumental in identifying and characterizing these different species in solution. researchgate.netresearchgate.net
For quantitative analysis, ³¹P NMR is particularly advantageous for studying phosphorylated compounds like this compound. mdpi.com The ³¹P nucleus has a high natural abundance and a wide chemical shift range, which minimizes signal overlap and allows for direct quantification. mdpi.comnih.gov Quantitative ³¹P NMR has been successfully used to analyze the "phosphorome" of liver extracts, demonstrating its potential for tracking changes in phosphorylated metabolite concentrations in various physiological and pathological states. nih.gov The signal intensity in quantitative NMR is directly proportional to the molar concentration of the nucleus, enabling accurate and reproducible measurements with minimal sample preparation. uef.fi
Chemical Ionization Mass Spectrometry (CIMS) for Real-Time Detection and Quantification
Chemical Ionization Mass Spectrometry (CIMS) is a technique that enables the online, rapid, and in-situ detection and quantification of volatile organic compounds, including glycolaldehyde. copernicus.orgcopernicus.orgnasa.gov This method avoids the often-intensive sample processing required by chromatographic techniques. researchgate.netcopernicus.org
Tandem CIMS (MS/MS) provides an additional layer of specificity, allowing for the direct separation of isobaric compounds, which have the same nominal mass. copernicus.orgcopernicus.org For example, tandem CIMS can distinguish glycolaldehyde from its isobar, acetic acid, by using distinct collision-induced dissociation daughter ions. copernicus.orgresearchgate.net This capability is crucial for accurate quantification in complex mixtures such as atmospheric samples or off-gas from industrial processes. CIMS has been successfully deployed in field campaigns to measure real-time concentrations of glycolaldehyde in the atmosphere. copernicus.orgcopernicus.orgresearchgate.net
Table 2: Comparison of CIMS Approaches for Glycolaldehyde Quantification
| Technique | Analyte Separation | Key Advantage | Application Example |
|---|---|---|---|
| Single Quadrupole CIMS | Limited | Rapid, in-situ detection | ARCTAS-CARB 2008 campaign |
This table summarizes the capabilities of different CIMS setups for the analysis of glycolaldehyde.
Fourier-Transform Infrared (FTIR) Spectroscopy for Concentration Determination
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the quantitative analysis of phosphorylated sugars like this compound. This technique measures the absorption of infrared radiation by a sample, providing a unique spectral fingerprint based on its molecular vibrations. For concentration determination, specific absorption bands corresponding to the phosphate and aldehyde functional groups of this compound are monitored. The intensity of these characteristic peaks is proportional to the concentration of the compound, allowing for quantification when calibrated with standards of known concentrations.
While direct application of FTIR for quantifying this compound in complex biological matrices can be challenging due to overlapping signals from other components, it is highly effective for in vitro studies and for monitoring reaction kinetics where the primary components are known. The technique is non-destructive and requires minimal sample preparation, making it suitable for rapid analysis.
Biosensor Development for this compound Detection
The development of biosensors offers a highly specific and sensitive approach for the detection and quantification of this compound, particularly within a cellular environment.
Engineering Microbial Biosensors for In Vivo Quantification
Microbial biosensors are engineered microorganisms, typically bacteria like Escherichia coli, that are designed to produce a measurable signal in response to a specific chemical compound. For this compound, this often involves the use of transcription factors that naturally respond to aldehydes.
One such system utilizes the YqhC transcriptional regulator from E. coli, which is known to upregulate the yqhD-dgkA operon in the presence of various aldehydes. frontiersin.org By constructing a bi-modular biosensor where YqhC expression is constitutive and a fluorescent reporter protein (like syfp2) is placed under the control of the yqhD promoter, a fluorescent signal is generated upon exposure to aldehydes. frontiersin.org Researchers have optimized these systems by engineering the 5'-untranslated regions (5'-UTRs) of both the sensor and reporter modules, achieving a significant increase in fluorescence in response to glycolaldehyde. frontiersin.org
These engineered microbes can detect intracellular production of glycolaldehyde, for instance, from a synthetic xylulose-1-phosphate pathway. frontiersin.org This allows for high-throughput screening of enzyme and strain variants for enhanced glycolaldehyde production. frontiersin.orgresearchgate.net The sensitivity of these biosensors can be in the micromolar to millimolar range, making them valuable tools for metabolic engineering applications. researchgate.netnih.govoup.comresearchgate.net
Linking this compound to Essential Metabolite Biosynthesis for Detection Systems
A powerful strategy for developing highly specific glycolaldehyde biosensors involves creating engineered microbial strains that are auxotrophic for an essential metabolite, with the biosynthesis of this metabolite being dependent on the presence of glycolaldehyde. researchgate.netnih.govoup.comresearchgate.net This links cell growth directly to the concentration of glycolaldehyde, providing a selectable and easily measurable output.
Two such metabolic schemes have been developed in E. coli:
Pyridoxal-5-phosphate (PLP) auxotrophy: In this system, the biosynthesis of the essential vitamin PLP is made dependent on glycolaldehyde. oup.com This is achieved by utilizing an alternative PLP synthesis pathway where the enzyme L-threonine aldolase (B8822740) (LtaE) catalyzes the condensation of glycolaldehyde and glycine (B1666218) to form 4-hydroxy-L-threonine, a precursor to PLP. oup.comembopress.org
2-Ketoglutarate (2KG) auxotrophy: Here, the production of the essential biomass precursor 2-ketoglutarate is linked to glycolaldehyde. oup.com An aldol (B89426) condensation of glycolaldehyde and pyruvate (B1213749), driven by the enzyme 2-dehydro-3-deoxy-D-pentonate aldolase (YagE), initiates a pathway leading to 2KG. researchgate.net
These growth-coupled biosensors have been shown to detect glycolaldehyde produced intracellularly from various substrates like xylose, ethylene (B1197577) glycol, and glycolate (B3277807), with sensitivities spanning from micromolar to millimolar concentrations. nih.govoup.comresearchgate.net This approach offers high specificity for glycolaldehyde, a significant advantage over broader-range aldehyde biosensors. researchgate.net
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling, in conjunction with metabolic flux analysis (MFA), provides a quantitative understanding of the flow of atoms through metabolic networks, offering deep insights into the dynamics of this compound metabolism.
Application of 13C-Metabolic Flux Analysis (13C-MFA) to Elucidate this compound Fluxes
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes. mdpi.comcreative-proteomics.com The method involves feeding cells a ¹³C-labeled substrate, such as glucose, and then measuring the distribution of the ¹³C label in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). creative-proteomics.commdpi.com The resulting labeling patterns are used to computationally estimate the rates (fluxes) of reactions within the metabolic network. mdpi.com
In the context of this compound, which is an intermediate in pathways like the pentose (B10789219) phosphate pathway (PPP), ¹³C-MFA can elucidate the flux through these pathways. mdpi.comaiche.orgscilit.comresearchgate.netnih.gov For instance, by analyzing the labeling patterns of sugar phosphates and amino acids derived from them, researchers can resolve the net and exchange fluxes of the PPP, providing information on the production and consumption of this compound precursors. aiche.orgnih.gov This is crucial for understanding the metabolic state of the cell and for identifying bottlenecks in engineered pathways. mdpi.com
Tracer Experiments to Probe Metabolic Contributions
Tracer experiments using stable isotopes like ¹³C are fundamental to understanding the metabolic origins and fates of this compound. nih.govnih.govnih.gov By introducing a ¹³C-labeled precursor, researchers can track the incorporation of the label into this compound and its subsequent metabolites. nih.govnih.govfrontiersin.org
These tracer experiments are not limited to carbon. The use of other stable isotopes can also provide valuable information about the metabolic network. creative-proteomics.com
Interactive Data Table: Engineered Microbial Biosensors for Glycolaldehyde
| Biosensor Principle | Organism | Reporter System | Target Range | Reference |
| Transcriptional Regulation (YqhC) | E. coli | Fluorescence (syfp2) | 1-10 mM | frontiersin.org |
| PLP-dependent Growth | E. coli | Cell Growth (OD₆₀₀) | 2 µM - 1.5 mM | nih.govoup.com |
| 2KG-dependent Growth | E. coli | Cell Growth (OD₆₀₀) | 2 µM - 1.5 mM | nih.govoup.com |
Theoretical and Computational Studies on Glycolaldehyde Phosphate Systems
Molecular Modeling of Glycolaldehyde (B1209225) Phosphate (B84403) Reactivity
Molecular modeling has been instrumental in understanding the reactivity of glycolaldehyde phosphate, particularly in the context of prebiotic and enzymatic reactions. One key reaction is the aldol (B89426) addition, a fundamental carbon-carbon bond-forming reaction in carbohydrate chemistry.
In enzymatic systems, molecular modeling has been used to probe the catalytic activity of aldolases. For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been shown to be a unique catalyst for asymmetric cross-aldol additions involving glycolaldehyde. science.gov While not directly modeling this compound, these studies on the parent molecule provide a framework for understanding enzyme-substrate interactions. Computational modeling, combined with site-directed mutagenesis, has helped remodel the active site of FSA to improve its efficiency and selectivity for glycolaldehyde as a donor substrate. science.gov
Furthermore, modeling has been applied to enzymes like L-ribulose-5-phosphate 4-epimerase. While its primary function is epimerization, it also catalyzes a slow aldol condensation of dihydroxyacetone and this compound. acs.org Computational studies, in conjunction with experimental data, help to elucidate the roles of specific amino acid residues (e.g., His95, His97, Tyr229) and metal ions in the catalytic mechanism, suggesting that the substrate coordinates directly to an enzyme-bound metal ion during the reaction. acs.org
| Enzyme/System | Reactants | Modeling Application | Key Findings | Citations |
| Formose-type Reaction | This compound | Conceptual Modeling | Phosphate group prevents side reactions, leading to linear aldose-phosphates. | acs.org |
| L-Ribulose-5-phosphate 4-epimerase | Dihydroxyacetone, this compound | Mechanistic Investigation | His95 and His97 are likely metal ion ligands; substrate coordinates to the metal ion. | acs.org |
| D-Fructose-6-phosphate Aldolase (FSA) | Glycolaldehyde, Aldehydes | Protein Engineering | Computational modeling guided mutations to improve catalytic efficiency for glycolaldehyde. | science.govresearchgate.net |
Computational Simulations of Prebiotic Reaction Networks
Glycolaldehyde and its phosphorylated derivative are central to computational simulations of prebiotic reaction networks that aim to trace the origins of essential biomolecules like sugars and RNA. These simulations explore how simple chemical building blocks could assemble into more complex structures under early Earth conditions.
The formose reaction, which produces a variety of sugars from formaldehyde (B43269), is a classic example. Computational studies show that this reaction is an autocatalytic network where glycolaldehyde and glyceraldehyde play a crucial role. nih.govmdpi.com Simulations using Density Functional Theory (DFT) have been employed to investigate simplified, non-enzymatic reaction pathways. For example, DFT calculations have identified a potential radical-based pathway for the formation of ribosyl and ribonucleosides, highlighting the catalytic role of species like Ca²⁺. mdpi.com
Graph grammar computational protocols have also emerged as a powerful tool for analyzing experimental data to discover new autocatalytic cycles that might be hidden within complex reaction mixtures. nih.gov Beyond Earth-based scenarios, computational simulations have explored the formation of glycolaldehyde on interstellar ice grains from precursors like formaldehyde and the formyl radical. acs.org These simulations, using both DFT and Coupled Cluster (CC) methods, show that the reaction can proceed with low or no energy barriers on water ice surfaces, suggesting a plausible extraterrestrial source for this key prebiotic molecule. acs.org
| Simulation Type | System Studied | Key Insight from Simulation | Citations |
| Density Functional Theory (DFT) | Ribonucleoside formation | Identification of a simplified radical-based pathway catalyzed by Ca²⁺. | mdpi.com |
| DFT and Coupled Cluster (CC) | Glycolaldehyde formation on interstellar ice | Reaction of formaldehyde and formyl radical has a low energy barrier on ice surfaces. | acs.org |
| Graph Grammar Protocols | General Prebiotic Networks | Discovery of hidden autocatalytic pathways from experimental data. | nih.gov |
| Molecular Dynamics | Glyoxylate-acetal nucleic acids (gaNA) | Showed that a gaNA duplex has structural properties similar to a phosphate-linked RNA helix. | researchgate.net |
Prediction of this compound Isomerization in Aqueous Environments
While specific computational studies on the isomerization of this compound are not widely available, extensive research on its parent molecule, glycolaldehyde, provides significant insight into its likely behavior in water. In aqueous solution, simple aldehydes and sugars exist not as a single structure but as a dynamic equilibrium of multiple forms, including hydrated (geminal diol), cyclic, and oligomeric species.
Computational protocols using DFT combined with implicit solvent models have been applied to study the complex equilibria of glycolaldehyde in water. researchgate.net These studies predict the relative free energies of various monomeric and dimeric structures. The results show excellent agreement with experimental NMR data, which confirm that an aqueous solution of glycolaldehyde is a mixture of several species. At equilibrium in a 1 M solution, the dominant species is the hydrated monomer (geminal diol), with the unhydrated aldehyde being a minor component. researchgate.net
Quantum chemical calculations have also been used to determine the relative stabilities of different rotational conformers (isomers) of the glycolaldehyde monomer. nih.govacs.org These calculations show that the cis-cis conformer (Cc-GA), which is stabilized by an internal hydrogen bond, is the most stable form in the gas phase. nih.govacs.org In solution, computational studies suggest that cis-configurations are stabilized by hydrogen-bonding interactions with surrounding water molecules. nih.gov This tendency to adopt specific conformations is crucial for understanding its reactivity, for example, in the active sites of enzymes. nih.gov
| Molecule Form (Glycolaldehyde) | Predicted Status in Aqueous Solution | Method | Finding | Citations |
| Monomer (aldehyde) | Minor component at equilibrium | DFT, NMR | Present in small amounts. | researchgate.net |
| Monomer (hydrated gem-diol) | Major component at equilibrium | DFT, NMR | The most thermodynamically stable monomeric form in water. | researchgate.net |
| Dimer (cyclic) | Present at equilibrium | DFT, NMR | Dimeric and trimeric structures coexist with monomers. | researchgate.net |
| cis-cis Conformer | Most stable gas-phase conformer | Quantum Chemistry (CCSD(T)) | Stabilized by an intramolecular hydrogen bond. | nih.govacs.org |
Quantum Chemical Investigations of Reaction Intermediates
Quantum chemical calculations are essential for identifying and characterizing the high-energy, short-lived intermediates that govern reaction pathways. For a molecule like this compound, understanding these intermediates provides a mechanistic blueprint for its reactivity. While direct studies on the phosphorylated form are limited, research on glycolaldehyde offers a strong foundation.
Quantum chemical methods have been used to study the radical intermediates formed during the reaction of glycolaldehyde with hydrogen atoms (H•) and hydroxyl radicals (•OH), which are relevant in atmospheric, interstellar, and prebiotic chemistry. nih.govacs.orgacs.org These calculations identify the structure of key intermediates, such as the hydroxyacetyl radical (HOCH₂C•O) and the HOC•HC(O)H radical, which are formed by hydrogen abstraction from the formyl and α-carbon positions, respectively. nih.govacs.orgvulcanchem.com
These studies also calculate the energy barriers required to form these intermediates. For example, high-level CCSD(T) calculations predict specific energy barriers for hydrogen abstraction from different positions on the glycolaldehyde molecule. vulcanchem.com Such calculations can reveal which reaction pathways are most likely to occur under given conditions. For instance, in the reaction with the OH radical, a stepwise mechanism involving the formation of reactant and product complexes in the entrance and exit channels has been suggested by theoretical analysis. acs.org These detailed potential energy surfaces are critical for accurately predicting reaction kinetics. acs.org
| Reaction | Intermediate Studied | Computational Method | Calculated Energy Barrier / Finding | Citations |
| H + Glycolaldehyde | HOC•HC(O)H (H-abstraction from CH₂) | CCSD(T) | 20 kJ/mol | vulcanchem.com |
| H + Glycolaldehyde | HOCH₂C•O (H-abstraction from C(O)H) | CCSD(T) | 25 kJ/mol | vulcanchem.com |
| H + Glycolaldehyde | HOCH₂C•HOH (H-addition to C=O) | B3LYP | Proposed intermediate leading to more complex sugars. | nih.govacs.org |
| OH + Glycolaldehyde | Reactant/Product Complexes | CVT/SCT over CCSD(T) surface | Reaction proceeds via a stepwise mechanism involving pre- and post-reaction complexes. | acs.org |
Broader Scientific Implications and Future Research Directions
Glycolaldehyde (B1209225) Phosphate (B84403) in Astrochemistry and Interstellar Molecule Formation
While glycolaldehyde phosphate itself has not been detected in interstellar space, its non-phosphorylated precursor, glycolaldehyde, has been identified in various celestial environments, including star-forming regions and comets. researchgate.netacs.orgnih.govarxiv.orgnih.gov This discovery is of paramount importance to astrobiology, as glycolaldehyde is a key precursor in the formation of more complex sugars, such as ribose, a fundamental component of RNA. acs.orgarxiv.org
The prevailing hypothesis is that glycolaldehyde, formed from simpler molecules like formaldehyde (B43269) in the interstellar medium, could have been delivered to early Earth by comets or meteorites. nih.gov Upon arrival on a prebiotic Earth, where phosphate minerals were available, glycolaldehyde could have undergone phosphorylation to form this compound. researchgate.netmdpi.com This subsequent phosphorylation is considered a critical step in the prebiotic synthesis of sugar phosphates, which are central to the backbone of nucleic acids and the metabolic pathways of all known life.
Key Research Findings in Astrochemistry:
| Finding | Significance |
| Detection of Glycolaldehyde in Interstellar Medium | Confirms the extraterrestrial availability of a key sugar precursor. |
| Glycolaldehyde as a Precursor to Ribose | Links interstellar chemistry to the potential origins of genetic material. |
| Cometary Delivery of Organic Molecules | Provides a plausible mechanism for the transport of prebiotic building blocks to early Earth. |
Future astrochemical research will likely focus on refining the detection methods for more complex organic molecules, including phosphorylated compounds, in interstellar environments. Additionally, laboratory simulations of prebiotic conditions will continue to explore the efficiency of glycolaldehyde phosphorylation under various geological scenarios on early Earth.
Engineering Metabolic Pathways for Sustainable Bioproduction using this compound
In the field of synthetic biology and metabolic engineering, glycolaldehyde and its phosphorylated derivatives are being harnessed to develop novel and sustainable methods for producing valuable chemicals. nih.govmdpi.com By designing and implementing synthetic metabolic pathways in microorganisms like Escherichia coli, researchers can convert renewable feedstocks into desired products with high efficiency.
One notable example is the development of a synthetic glycolaldehyde assimilation (GAA) pathway. nih.govbiorxiv.org In this pathway, glycolaldehyde is utilized as a key intermediate. For instance, it can be combined with glyceraldehyde 3-phosphate, a common metabolite, to produce D-arabinose 5-phosphate. This subsequently enters a series of enzymatic reactions to generate acetyl-CoA, a central precursor for a wide range of biochemicals. nih.gov
Engineered pathways are also being developed to produce ethylene (B1197577) glycol from sugars, with glycolaldehyde serving as a crucial intermediate. mdpi.com These innovative approaches offer a green alternative to traditional chemical synthesis, which often relies on petroleum-based feedstocks and harsh reaction conditions.
Examples of Engineered Pathways Involving Glycolaldehyde:
| Pathway | Key Reaction | Product |
| Glycolaldehyde Assimilation (GAA) | Glycolaldehyde + Glyceraldehyde 3-phosphate → D-arabinose 5-phosphate | Acetyl-CoA |
| Ethylene Glycol Biosynthesis | Sugar → ... → Glycolaldehyde → Ethylene Glycol | Ethylene Glycol |
Future research in this area will focus on optimizing the efficiency of these synthetic pathways, expanding the range of products that can be synthesized from this compound and related intermediates, and engineering more robust microbial strains for industrial-scale production.
Advancing Understanding of Early Metabolic Network Evolution
The study of this compound provides critical insights into the origin and evolution of the first metabolic networks. Before the advent of complex enzymes, simple chemical reactions on the prebiotic Earth must have given rise to the fundamental building blocks of life. Phosphate is believed to have played a crucial role in these early processes, not only as a component of key molecules but also as a catalyst. researchgate.net
Research has demonstrated the plausible prebiotic synthesis of this compound from glycolaldehyde and a phosphorylating agent, such as amidotriphosphate, in aqueous solutions. researchgate.netnih.gov This reaction is robust and can occur under conditions thought to be present on early Earth.
Furthermore, this compound is a key reactant in the non-enzymatic formation of larger sugar phosphates. A significant discovery was the formation of racemic ribose-2,4-diphosphate from the reaction of this compound and glyceraldehyde-2-phosphate on the surface of mixed-valence double-layer hydroxide (B78521) minerals. researchgate.net This finding suggests a plausible pathway for the prebiotic synthesis of pentose (B10789219) phosphates, the backbone of RNA, and supports the "RNA world" hypothesis.
Key Steps in the Prebiotic Synthesis of Sugar Phosphates:
| Reactants | Catalyst/Conditions | Product | Significance |
| Glycolaldehyde + Phosphorylating Agent | Aqueous solution, room temperature | This compound | Formation of a key phosphorylated intermediate. nih.gov |
| This compound + Glyceraldehyde-2-phosphate | Mineral surfaces | rac-Ribose-2,4-diphosphate | Plausible pathway to the backbone of RNA. researchgate.net |
Ongoing research in this field aims to further elucidate the chemical pathways that could have led to the emergence of a self-sustaining metabolic network. This includes investigating the role of different minerals as catalysts and exploring how other prebiotic molecules could have integrated with sugar phosphate chemistry.
Interdisciplinary Approaches to this compound Research
The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. Understanding its significance requires the convergence of expertise from several distinct scientific fields:
Astrochemistry: Provides the foundational knowledge of where the molecular precursors to this compound, such as formaldehyde and glycolaldehyde, originate in the universe and how they might have been delivered to Earth.
Prebiotic Chemistry: Investigates the chemical reactions that could have led to the formation of this compound and its subsequent conversion into more complex biomolecules on the early Earth, bridging the gap between extraterrestrial molecules and the building blocks of life.
Synthetic Biology and Metabolic Engineering: Applies the principles of engineering to biological systems, utilizing this compound and its related pathways to design novel, sustainable methods for producing chemicals and materials.
Evolutionary Biology: Seeks to understand the fundamental principles that drove the emergence and evolution of metabolic networks, with this compound offering a window into the earliest stages of this process.
The synergy between these fields is crucial for advancing our knowledge. For example, the discovery of glycolaldehyde in space by astrochemists provides a critical starting point for prebiotic chemists to explore its subsequent reactions. Similarly, the pathways elucidated by prebiotic chemists can inspire synthetic biologists in the design of novel metabolic routes. This collaborative effort is essential for fully unraveling the complex story of this compound and its profound implications for science.
Q & A
(Basic) What methodologies are used to synthesize glycolaldehyde phosphate under prebiotic conditions?
This compound (GAP) can be synthesized via mineral-induced phosphorylation of glycolaldehyde in aqueous solutions. For example, Krishnamurthy et al. (1999) demonstrated that hydroxyapatite or phosphate-rich minerals catalyze phosphorylation at near-neutral pH and moderate temperatures (40–45°C). Key steps include:
- Reagent preparation : Liberation of GAP from its diethyl acetal derivative using ion-exchange resins (e.g., Dowex AG50W-X8QH) .
- Reaction optimization : Adjusting pH (8.8–9.0) and temperature (45°C) to stabilize intermediates .
- Validation : Thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm product identity .
(Basic) How is this compound quantified in experimental systems?
Quantification relies on enzymatic or fluorometric assays. For example:
- Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity kits : Measure NADH production via absorbance at 340 nm, correlating with GAP concentration .
- Fluorometric assays : Utilize probes like o-phenylenediamine (OPD) to detect aldehydes in GAP, with sensitivity down to 0.1 µM .
- Precautions : Avoid thiol-containing buffers (e.g., DTT) that interfere with detection .
(Advanced) How do co-catalytic systems (e.g., proline and phosphate) influence this compound reactivity in prebiotic glycolysis?
Proline acts as a organocatalyst with phosphate to reroute metabolic pathways. Álvar et al. (2023) showed that:
- Elimination reactions : Proline facilitates phosphate migration from glyceric acid-3-phosphate to glyceric acid-2-phosphate, enabling phosphoenol pyruvate synthesis .
- Steric effects : Truncated substrates (e.g., glycolaldehyde + phosphite dianion) mimic GAP’s steric bulk, allowing enzyme-free catalysis .
- Methodological insight : Use isotopic labeling (e.g., ³²P) to track phosphate migration kinetics .
(Advanced) What strategies resolve contradictions in reported yields of ribose diphosphate from this compound condensations?
Discrepancies arise from variable prebiotic conditions. To address this:
- Buffer systems : Phosphate buffers (pH 7.0–8.0) enhance ribose-2,4-diphosphate stability by reducing hydrolysis .
- Mineral catalysis : Hydroxyapatite surfaces increase ribose yields by 3-fold compared to homogeneous solutions .
- Data normalization : Control for temperature fluctuations (e.g., 40°C vs. 25°C) using Arrhenius plots to model activation energies .
(Basic) What analytical techniques identify this compound in complex reaction mixtures?
- Chromatography : Reverse-phase HPLC with UV detection (210 nm) separates GAP from glycolaldehyde and phosphorylated byproducts .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects [M-H]⁻ ions (m/z 155 for GAP) .
- Enzymatic coupling : Link GAP to NADH production via GAPDH, validated by kinetic assays .
(Advanced) How does this compound participate in proto-metabolic networks prior to enzyme evolution?
GAP acts as a hub molecule in prebiotic chemistry:
- Carbon-chain elongation : Condenses with glyceraldehyde-2-phosphate to form pentose diphosphates (e.g., ribose-2,4-diphosphate), precursors to proto-RNA .
- Redox cycling : this compound/glyceraldehyde phosphate interconversion drives proto-glycolysis under neutral pH, mimicking modern glycolysis .
- Experimental validation : Simulate prebiotic hydrothermal conditions (45°C, Fe²⁺/Mg²⁺ ions) to test network robustness .
(Basic) What are the key challenges in stabilizing this compound in aqueous solutions?
- Hydrolysis : GAP degrades rapidly above pH 9.0; use borate buffers (pH 7.5–8.5) to stabilize the phosphate ester bond .
- Metal interference : Chelators (e.g., EDTA) prevent Mg²⁺-catalyzed degradation .
- Storage : Lyophilize samples at -80°C with trehalose as a cryoprotectant .
(Advanced) How does hydroxyapatite catalysis reconcile conflicting models of prebiotic ribose formation from this compound?
Hydroxyapatite’s surface structure:
- Enhances selectivity : Promotes aldol condensation of GAP over competing reactions (e.g., formose pathway), yielding ribose at >10% efficiency .
- pH dependence : Optimal ribose synthesis occurs at pH 6.5–7.5, aligning with prebiotic marine environments .
- Methodological note : Use X-ray diffraction (XRD) to characterize hydroxyapatite’s surface topology pre- and post-reaction .
(Basic) What role does this compound play in contemporary metabolic pathways?
While not central in modern metabolism, GAP is a:
- Byproduct : Generated during ascorbic acid metabolism in plants (e.g., Virginia Creeper), detected via ¹⁴C labeling .
- Intermediate : In rare pathways like pentitol degradation, linked to NADH redox cycling .
- Research tools : Radiolabeled GAP ([¹⁴C]) tracks carbon flux in metabolic studies .
(Advanced) How can computational modeling address gaps in understanding this compound’s prebiotic reactivity?
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate phosphate migration energetics in GAP-glyceraldehyde systems .
- Network analysis : Tools like BioCyc map GAP’s role in proto-metabolic pathways (e.g., META_PWY-5257) .
- Limitations : Validate models with experimental kinetic data (e.g., stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
